molecular formula C8H10N2O B043807 1,2,3,4-Tetrahydroquinoxalin-2-ol CAS No. 123342-22-3

1,2,3,4-Tetrahydroquinoxalin-2-ol

货号: B043807
CAS 编号: 123342-22-3
分子量: 150.18 g/mol
InChI 键: CHTHLHKDMPRBFZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,3,4-Tetrahydroquinoxalin-2-ol is a bicyclic heterocyclic compound featuring a fused benzene and piperazine-like ring system with a hydroxyl group at the 2-position. Its molecular formula is C₈H₁₀N₂O (molecular weight: 150.18 g/mol). This compound is synthesized via the reduction of quinoxalinones using lithium aluminum hydride (LiAlH₄) under controlled conditions, as demonstrated in Table 2 of , where conversions to 1,2,3,4-tetrahydroquinoxalines were achieved with yields dependent on substituent effects . The hydroxyl group confers polarity, influencing its solubility, reactivity, and biological interactions, such as its noted inhibition of hepatic lipid accumulation in vitro .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1,2,3,4-Tetrahydroquinoxalin-2-ol, and how do reaction conditions influence product purity?

  • Methodological Answer : The compound is synthesized via reductive cyclization or condensation reactions. For example, Scheme 4a in describes a two-step process: (i) reduction of a precursor using lithium aluminum hydride (LiAlH₄) in THF at room temperature, followed by (ii) treatment with thionyl chloride (SOCl₂) in chloroform to yield the final product. Reaction time, solvent polarity, and stoichiometry critically affect purity. For instance, LiAlH₄ must be handled under anhydrous conditions to avoid side reactions . Alternative routes involve cyclization of diamines with glyoxal derivatives in ethanol under reflux ( ), where acidic catalysts (e.g., acetic acid) improve cyclization efficiency .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

  • Methodological Answer : Post-synthesis characterization relies on:

  • ¹H/¹³C NMR : To confirm the hydroxyl group (-OH) and tetrahydroquinoxaline backbone. For example, in , NMR data (δ 7.2–7.8 ppm for aromatic protons) validated the structure of a related quinoxaline derivative.
  • Mass Spectrometry (MS) : High-resolution MS determines molecular weight (e.g., m/z 178.1 for C₉H₁₀N₂O).
  • IR Spectroscopy : Identifies functional groups (e.g., O-H stretch at ~3200 cm⁻¹).
  • HPLC/GC : Monitors purity (>95% required for biological assays) .

Q. What solvents and reagents are optimal for stabilizing this compound during storage?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Storage at 0–6°C in anhydrous chloroform or methanol minimizes degradation. Reducing agents like sodium borohydride (NaBH₄) can prevent oxidation of the hydroxyl group during long-term storage .

Q. How do substituents on the quinoxaline ring influence reactivity in downstream functionalization?

  • Methodological Answer : Methyl or hydroxy groups at positions 3, 6, or 7 (as in ) enhance electrophilic substitution at the aromatic ring. For example, bromination with Br₂ in acetic acid selectively targets electron-rich positions, while nitration requires mixed acid conditions (H₂SO₄/HNO₃) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound derivatives under catalytic conditions?

  • Methodological Answer : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with phenylboronic acid) improves regioselectivity for aryl-substituted derivatives. reports 90% yield using Pd(PPh₃)₄ and Cs₂CO₃ in DMF/H₂O at 80°C. Microwave-assisted synthesis reduces reaction time from 24 hours to 2 hours while maintaining >85% yield .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Methodological Answer : Contradictions arise from assay-specific conditions (e.g., bacterial strain variability or cell line sensitivity). Dose-response curves (IC₅₀/EC₅₀) and toxicity profiling (e.g., hemolysis assays) clarify selectivity. For example, notes that 3,6,7-trimethylquinoxalin-2-ol shows antimicrobial activity at 10 μM but cytotoxicity above 50 μM in mammalian cells .

Q. What strategies enable regioselective modification of the hydroxyl group in this compound?

  • Methodological Answer : Protecting the hydroxyl group with acetyl chloride (AcCl) in pyridine ( ) allows selective alkylation or acylation at the nitrogen. Deprotection with 6 N HCl restores the hydroxyl group without side reactions .

Q. How can computational methods predict the biological targets of this compound derivatives?

  • Methodological Answer : Molecular docking (e.g., using PyMOL or Discovery Studio) identifies binding affinities to enzymes like topoisomerase II or kinases. highlights the use of TfOH-catalyzed Friedel-Crafts coupling to design inhibitors with validated docking scores (<-8.0 kcal/mol) .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between 1,2,3,4-tetrahydroquinoxalin-2-ol and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Core Structure
This compound C₈H₁₀N₂O 150.18 Hydroxyl (-OH) Quinoxaline derivative
5,6,7,8-Tetrahydroquinoxalin-2(1H)-one C₈H₁₀N₂O 150.18 Ketone (C=O) Quinoxaline derivative
2-Methyl-1,2,3,4-tetrahydroisoquinolin-5-ol C₁₀H₁₃NO 163.22 Hydroxyl (-OH), Methyl (-CH₃) Isoquinoline derivative
6-Methyl-1,2,3,4-tetrahydroquinoline C₁₀H₁₃N 147.22 Methyl (-CH₃) Quinoline derivative

Key Observations :

  • Core Structure: The target compound is a quinoxaline derivative with two nitrogen atoms in adjacent positions, whereas isoquinoline and quinoline derivatives (Evidences 4–5) have a single nitrogen atom in different ring positions. This structural distinction impacts aromaticity, electronic properties, and biological target interactions.

Key Observations :

  • The target compound’s synthesis relies on reduction of quinoxalinones, contrasting with the cyclocondensation and palladium-catalyzed coupling methods used for 5,6,7,8-tetrahydroquinoxalin-2(1H)-one .
  • Industrial analogs like 6-methyl-1,2,3,4-tetrahydroquinoline are produced via established hydrogenation protocols, reflecting simpler scalability .

Key Observations :

  • Olfactory properties vary significantly: the target compound’s "earthy" notes contrast with the "amine-like" odor of 6-methyltetrahydroquinoline, reflecting differences in functional groups and ring systems .

属性

CAS 编号

123342-22-3

分子式

C8H10N2O

分子量

150.18 g/mol

IUPAC 名称

1,2,3,4-tetrahydroquinoxalin-2-ol

InChI

InChI=1S/C8H10N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h1-4,8-11H,5H2

InChI 键

CHTHLHKDMPRBFZ-UHFFFAOYSA-N

SMILES

C1C(NC2=CC=CC=C2N1)O

规范 SMILES

C1C(NC2=CC=CC=C2N1)O

同义词

2-Quinoxalinol, 1,2,3,4-tetrahydro-

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。